N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a triarylpyrazole-based sulfonamide derivative characterized by a pyridinyl-pyrazole core linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide group.
The trifluoromethoxy substituent on the benzene ring distinguishes it from closely related compounds, which often feature electron-withdrawing groups (e.g., -CF₃, -Cl, -F) or electron-donating groups (e.g., -OCH₃) at the same position. These modifications are critical for modulating physicochemical properties (e.g., solubility, melting point) and biological activity .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-13-4-6-14(7-5-13)28(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRRIMRYPHOSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the sulfonamide formation with the trifluoromethoxybenzene group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -F) generally lower melting points compared to bulkier groups (e.g., naphthyl in 1i, mp 180°C) .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. This structural diversity contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzymes : Many sulfonamide derivatives act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and ion transport .
- Cell Cycle Arrest : Compounds related to this structure have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through intrinsic pathways, which involve mitochondrial dysfunction and activation of caspases .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Pyrazole Derivative A | Cytotoxic | MCF7 | 3.79 |
| Pyrazole Derivative B | Cytotoxic | SF-268 | 12.50 |
| Pyrazole Derivative C | Apoptotic | A549 | 26.00 |
| This compound | Potential Inhibitor | Various Cancer Lines | TBD |
Case Studies
- Anticancer Activity : In a study evaluating several pyrazole derivatives, compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines such as MCF7 and A549. The IC50 values ranged from 3.79 µM to 26 µM, indicating strong potential for further development as anticancer agents .
- Carbonic Anhydrase Inhibition : Research on related sulfonamide compounds demonstrated effective inhibition of human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis. Compounds showed promising results with IC50 values in the low micromolar range, suggesting that this compound may also exhibit similar inhibitory effects .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the pyridinyl group using Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
- Step 3 : Sulfonamide coupling via reaction of the pyrazole-pyridine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Key considerations : Optimize solvent choice (polar aprotic solvents enhance yield), reaction time (monitored via TLC/HPLC), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.2–8.5 ppm; trifluoromethoxy group at δ 120–125 ppm in -NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between pyridine and sulfonamide groups) .
Q. What functional groups contribute to its biological activity?
- Sulfonamide moiety : Enhances hydrogen bonding with biological targets (e.g., enzymes, receptors) via NH and SO groups .
- Trifluoromethoxy group : Improves lipophilicity and metabolic stability compared to methoxy or chloro analogs .
- Pyridinyl-pyrazole scaffold : Facilitates π-π stacking and metal coordination in binding pockets .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Contradictions may arise from:
- Pharmacokinetic factors : Poor solubility or rapid metabolism. Address via:
- Solubility assays : Measure logP and use co-solvents (e.g., DMSO/PEG) .
- Metabolic stability testing : Liver microsome assays to identify degradation pathways .
- Assay conditions : Adjust pH, temperature, or serum protein content to mimic physiological environments .
- Structural analogs : Compare with derivatives (e.g., replacing trifluoromethoxy with methylsulfonyl) to isolate bioactivity drivers .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?
- Computational docking : Use molecular dynamics (MD) simulations to predict binding affinities (e.g., AutoDock Vina) .
- SAR studies : Synthesize analogs with:
- Pyridine substitutions : Replace pyridin-2-yl with pyrimidine to alter steric hindrance .
- Sulfonamide modifications : Introduce methyl or ethyl groups on the sulfonamide nitrogen to reduce off-target interactions .
- Enzyme inhibition assays : Compare IC values against related isoforms (e.g., COX-1 vs. COX-2) .
Q. How do reaction kinetics influence yield in multi-step syntheses?
- Rate-determining steps : Identify via kinetic profiling (e.g., pyrazole formation is often slower than sulfonamide coupling) .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki couplings to reduce side-product formation .
- Temperature gradients : Use microwave-assisted synthesis to accelerate steps requiring prolonged heating (e.g., 100°C → 30 minutes) .
Q. What analytical methods resolve impurities in the final product?
- HPLC-MS : Detect trace impurities (e.g., unreacted sulfonyl chloride) using C18 columns and acetonitrile/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophilic byproducts .
- Elemental analysis : Confirm purity >98% by matching theoretical and experimental C/H/N/S percentages .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Bioactivity Impact |
|---|---|---|
| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | Furan instead of pyridine | Reduced binding affinity due to weaker π-π interactions |
| N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | Pyrazine replaces pyrazole | Altered enzyme selectivity (e.g., kinase inhibition) |
| 3-chloro-4-fluoro analog | Cl/F substitution at benzene ring | Enhanced antibacterial activity but lower solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
